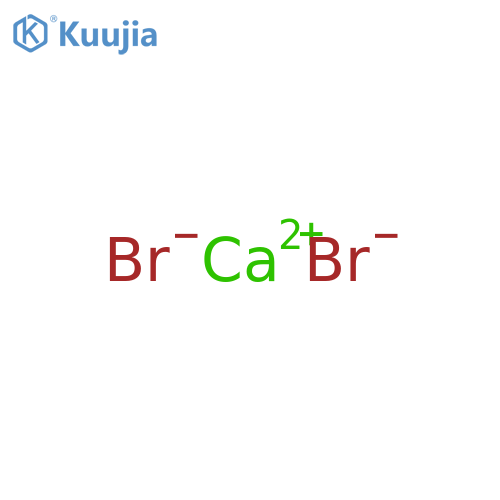Cas no 7789-41-5 (Calcium bromide)

Calcium bromide structure
商品名:Calcium bromide
Calcium bromide 化学的及び物理的性質
名前と識別子
-
- CALCIUM BROMIDE
- CALCIUM (II) BROMIDE
- CaBr2
- calciumbromideanhydrous
- calciumdibromide
- Hydrobromic acid calcium salt
- Calciumbromidehydratewhitepowder
- CalciumbromideultradrymetalsbasisoxideHOOHpp
- calcium bromide, ultra dry
- Calcium bromide(liquid)
- Calcium bromide(powder)
- 100 PPM (UNDER ARGON)
- Calcium bromide anhydrous
- Calciumbromide
- FT-0623380
- CALCIUM BROMIDE [WHO-DD]
- Brocal
- 87CNY2EEBH
- 7789-41-5
- Calcium dibromide
- CALCIUMBROMIDEDIHYDRATE
- CALCIUM BROMIDE [MI]
- Kalziumbromid
- AKOS015832992
- H-PRO-PNAHBR
- CHEBI:31338
- NS00093537
- CHEMBL2105852
- Calcium bromide, anhydrous (99.5%-Ca)
- CAS-7789-41-5
- Tox21_301859
- DTXCID8024577
- NCGC00255890-01
- WGEFECGEFUFIQW-UHFFFAOYSA-L
- Q409739
- DTXSID0044577
- Calcium bromide
-
- MDL: MFCD00010902
- インチ: 1S/2BrH.Ca/h2*1H;/q;;+2/p-2
- InChIKey: WGEFECGEFUFIQW-UHFFFAOYSA-L
- ほほえんだ: [Br-].[Br-].[Ca+2]
計算された属性
- せいみつぶんしりょう: 197.79900
- どういたいしつりょう: 197.799266
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白い腫れ物。無味、塩辛くて苦い。潮解しやすい。長い間空に留まると黄色くなります。
- 密度みつど: 3.353 g/mL at 25 °C(lit.)
- ゆうかいてん: 730°C
- ふってん: 806-812°C
- フラッシュポイント: 806-812°C
- すいようせい: Soluble in water, methanol, ethanol and acetone. Insoluble in dioxane, chloroform and ether.
- あんていせい: hygroscopic
- PSA: 0.00000
- LogP: -5.99200
- かんど: Hygroscopic
- マーカー: 14,1654
- ようかいせい: Solubility in water, g/100ml at 30 °C: 142
- じょうきあつ: No data available
Calcium bromide セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 41
- セキュリティの説明: S22-S24/25
- RTECS番号:EV9328000
-
危険物標識:

- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:Hygroscopic. Ambient temperatures.
- リスク用語:R38
- TSCA:Yes
Calcium bromide 税関データ
- 税関コード:2827590000
- 税関データ:
中国税関コード:
2827590000
Calcium bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 242065-250G |
Calcium bromide, 99.5%, anhydrous |
7789-41-5 | 99.5% | 250G |
¥ 2117 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 242065-50G |
Calcium bromide, 99.5%, anhydrous |
7789-41-5 | 99.5% | 50G |
¥ 665 | 2022-04-26 | |
| abcr | AB207717-1 g |
Calcium bromide, ultra dry, 99.978% (metals basis); . |
7789-41-5 | 99.978% | 1 g |
€79.90 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 413631-1G |
Calcium bromide |
7789-41-5 | 99.98% | 1g |
¥364.96 | 2023-05-03 | |
| BAI LING WEI Technology Co., Ltd. | 20-1500-250g |
Calcium bromide, anhydrous (99.5%-Ca) |
7789-41-5 | (99.5%-Ca) | 250g |
¥ 5032 | 2022-04-25 | |
| Apollo Scientific | IN1378-250g |
Calcium bromide, anhydrous |
7789-41-5 | 250g |
£128.00 | 2025-02-19 | ||
| Ambeed | A886172-25g |
Calcium bromide |
7789-41-5 | 98% | 25g |
$94.0 | 2025-02-20 | |
| Ambeed | A886172-500g |
Calcium bromide |
7789-41-5 | 98% | 500g |
$107.0 | 2023-06-15 | |
| BAI LING WEI Technology Co., Ltd. | BR1142-25g |
Calcium bromide Anhydrous |
7789-41-5 | 96% | 25g |
¥ 330 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | BR1142-5kg |
Calcium bromide Anhydrous |
7789-41-5 | 96% | 5kg |
¥ 19140 | 2022-04-26 |
Calcium bromide サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:7789-41-5)Calcium bromide
注文番号:sfd7049
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:7789-41-5)
注文番号:SFD2186
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7789-41-5)溴化钙
注文番号:LE1694269
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:34
価格 ($):discuss personally
Calcium bromide 関連文献
-
Rie Tajiri,Aki Mihata,Kazuya Yamamoto,Jun-ichi Kadokawa RSC Adv. 2014 4 5542
-
Lingfeng Wu,Zhenghui Wang,Yumiao Liu,Liang Chen,Wenshan Ren Dalton Trans. 2023 52 7175
-
John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2012 29 144
-
Heiko Oertling CrystEngComm 2016 18 1676
-
Chang Geun Yoo,Shuting Zhang,Xuejun Pan RSC Adv. 2017 7 300
7789-41-5 (Calcium bromide) 関連製品
- 7787-69-1(Cesium bromide)
- 13465-09-3(Indium(III) bromide)
- 7789-43-7(Cobalt Bromide)
- 71626-99-8(Calcium bromide hydrate)
- 7699-45-8(Zinc Bromide)
- 7758-02-3(Potassium bromide)
- 10031-24-0(dibromostannane)
- 1239-45-8(Ethidium bromide)
- 3485-62-9(Clidinium bromide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7789-41-5)Calcium bromide

清らかである:99%
はかる:1kg
価格 ($):234.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7789-41-5)Calcium bromide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













